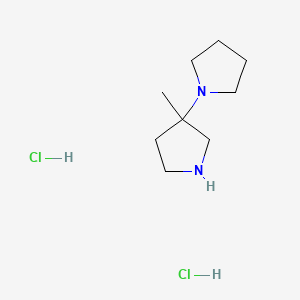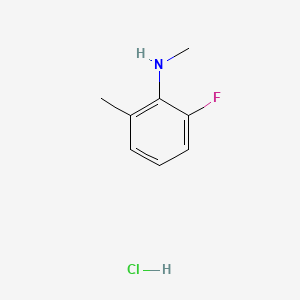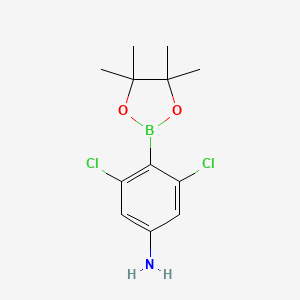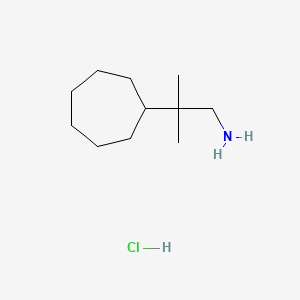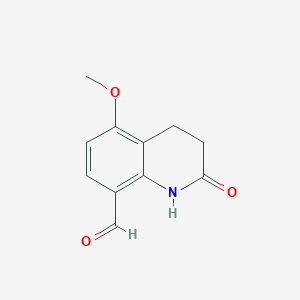
5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by a quinoline core structure with a methoxy group at the 5-position, an oxo group at the 2-position, and a carbaldehyde group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 5-methoxy-1,2,3,4-tetrahydroquinoline with an appropriate aldehyde under acidic conditions. The reaction typically proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to yield the desired product .
Another approach involves the oxidation of 5-methoxy-1,2,3,4-tetrahydroquinoline using oxidizing agents such as potassium permanganate or chromium trioxide. This method requires careful control of reaction conditions to prevent over-oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding 5-methoxy-2-hydroxy-1,2,3,4-tetrahydroquinoline-8-carbaldehyde.
Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: 5-Methoxy-2-hydroxy-1,2,3,4-tetrahydroquinoline-8-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in key biological processes, such as DNA replication and protein synthesis. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the oxo and carbaldehyde groups, resulting in different chemical reactivity and biological activity.
2-Oxo-1,2,3,4-tetrahydroquinoline: Lacks the methoxy and carbaldehyde groups, leading to variations in its chemical properties and applications.
8-Carbaldehyde-1,2,3,4-tetrahydroquinoline:
Uniqueness
5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde is unique due to the presence of all three functional groups (methoxy, oxo, and carbaldehyde) on the quinoline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
882023-34-9 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-methoxy-2-oxo-3,4-dihydro-1H-quinoline-8-carbaldehyde |
InChI |
InChI=1S/C11H11NO3/c1-15-9-4-2-7(6-13)11-8(9)3-5-10(14)12-11/h2,4,6H,3,5H2,1H3,(H,12,14) |
InChI Key |
QVEUNGIXSHTKDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCC(=O)NC2=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


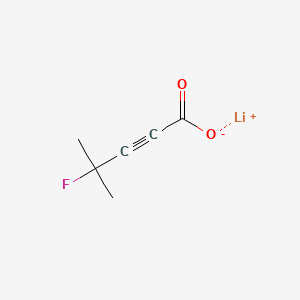

![2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466569.png)
![{6-Oxaspiro[2.5]octan-5-yl}methanol](/img/structure/B13466576.png)
![2-(5-Chlorobenzo[b]thiophen-2-yl)-4,4,5,5-tetraMethyl-1,3,2-dioxaborolane](/img/structure/B13466579.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13466590.png)
![1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride](/img/structure/B13466592.png)
![{1-[(Diethylamino)methyl]cyclopropyl}methanol](/img/structure/B13466600.png)
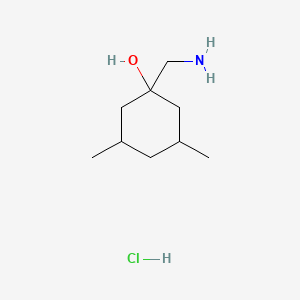
![methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B13466614.png)
